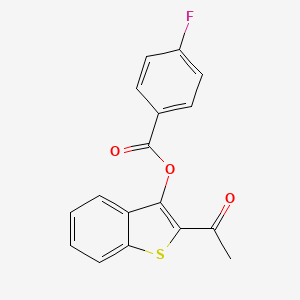![molecular formula C30H30N4O2S2 B10870168 N,N'-{ethane-1,2-diylbis[nitrilo(E)methylylidene(4,5-dimethylthiene-3,2-diyl)]}dibenzamide](/img/structure/B10870168.png)
N,N'-{ethane-1,2-diylbis[nitrilo(E)methylylidene(4,5-dimethylthiene-3,2-diyl)]}dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE is a complex organic compound that features a benzamide core linked to a thienyl group through a series of methylene and imino linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzoylamino group, followed by the introduction of the thienyl group through a series of condensation reactions. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired linkages.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N~1~-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE
- N~1~-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE
Uniqueness
The uniqueness of N1-[3-({[2-({[2-(BENZOYLAMINO)-4,5-DIMETHYL-3-THIENYL]METHYLENE}AMINO)ETHYL]IMINO}METHYL)-4,5-DIMETHYL-2-THIENYL]BENZAMIDE lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
Molecular Formula |
C30H30N4O2S2 |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
N-[3-[2-[(2-benzamido-4,5-dimethylthiophen-3-yl)methylideneamino]ethyliminomethyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C30H30N4O2S2/c1-19-21(3)37-29(33-27(35)23-11-7-5-8-12-23)25(19)17-31-15-16-32-18-26-20(2)22(4)38-30(26)34-28(36)24-13-9-6-10-14-24/h5-14,17-18H,15-16H2,1-4H3,(H,33,35)(H,34,36) |
InChI Key |
PQSXJBZMIZJXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C=NCCN=CC2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,5-dimethoxy-2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}benzoate](/img/structure/B10870085.png)

![[(4E)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B10870087.png)
![methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10870089.png)
![N-cyclohexyl-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10870106.png)

![4-methyl-N-[(3-phenylpropyl)carbamoyl]benzenesulfonamide](/img/structure/B10870110.png)
![(5Z)-5-[2-(3,4-dimethoxyphenyl)-4H-chromen-4-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10870128.png)
![N'~1~,2-Bis[(2-hydroxy-5-nitrophenyl)methylene]-1-hydrazinecarbothiohydrazide](/img/structure/B10870136.png)

![2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide](/img/structure/B10870145.png)
![2-[4-(Acetylamino)phenyl]-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate](/img/structure/B10870148.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10870151.png)
![7-tert-butyl-2-(hexylsulfanyl)-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10870154.png)
